4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
This compound is a heterocyclic organic molecule featuring a fused bicyclic system combining cyclopentane, thiophene, and pyrimidine rings, with a thiazole-linked thioether substituent. Its molecular formula is C₁₃H₁₃N₃S₂, and it has a molecular weight of 273.38 g/mol . The structural complexity arises from the integration of nitrogen and sulfur atoms, which are known to enhance pharmacological activity, particularly in antimicrobial and antifungal applications . Its synthesis involves multi-step reactions, often requiring catalysts like phosphorus pentasulfide to optimize yields .
Properties
IUPAC Name |
12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S3/c1-8-17-9(5-18-8)6-19-13-12-10-3-2-4-11(10)20-14(12)16-7-15-13/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRBJHXJBKWOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, thereby exhibiting antimicrobial, antifungal, and antiviral activities.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby exhibiting antibacterial activity.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
The compound 4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core with a methylthiazole side group. Its molecular formula is , and it exhibits a significant molecular weight of approximately 284.47 g/mol.
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines.
Case Studies
- Microtubule Depolymerization : A related compound demonstrated an IC50 value of 9.0 nM against the MDA-MB-435 breast cancer cell line, indicating potent antiproliferative effects through microtubule depolymerization mechanisms . This suggests that similar mechanisms may be at play for the compound .
- Cytotoxicity Testing : The cytotoxic effects of thieno[2,3-d]pyrimidines were evaluated against several cancer cell lines including MCF-7 and MDA-MB-231. One study reported an IC50 value of 13.42 μg/mL for a similar thienopyrimidine derivative against MCF-7 cells . This highlights the potential effectiveness of these compounds in targeting breast cancer cells.
The mechanism by which thieno[2,3-d]pyrimidines exert their biological effects is primarily through the inhibition of critical cellular processes such as microtubule dynamics and signal transduction pathways. The presence of the thiazole moiety has been linked to enhanced biological activity due to its ability to interact favorably with biological targets.
Structure-Activity Relationship (SAR)
The SAR studies of thieno[2,3-d]pyrimidines reveal that modifications to the core structure can significantly influence biological activity:
- Thiazole Substitution : The incorporation of thiazole groups has been shown to enhance cytotoxicity and selectivity towards tumor cells .
- Methyl Group Positioning : Variations in methyl group positioning on the thiazole ring have been correlated with increased potency against specific cancer types .
Data Summary
The following table summarizes key findings related to the biological activity of thieno[2,3-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-435 | 9.0 | Microtubule depolymerization |
| Thienopyrimidine derivative | MCF-7 | 13.42 | Antiproliferative |
| Thienopyrimidine derivative | MDA-MB-231 | 28.89 | Antiproliferative |
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exhibit various biological activities:
Anticancer Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A derivative demonstrated cytotoxicity against several cancer cell lines, indicating potential for further development as an anticancer agent .
Antimicrobial Properties
The presence of the thiazole moiety contributes to antimicrobial activity:
- Spectrum of Activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A related compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Other Pharmacological Effects
Research has also suggested potential applications in treating other conditions:
- Antiepileptic Activity : Some derivatives have been evaluated for their effectiveness in reducing seizure activity in animal models.
- Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in vitro .
Material Science Applications
Beyond pharmacology, the unique structural properties of this compound lend themselves to applications in material science:
- Organic Electronics : The compound's electronic properties may be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Sensors : Its ability to interact with various chemical species can be utilized in sensor technology for detecting environmental pollutants.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Substituents/Features | |
|---|---|---|---|---|
| 4-(((2-Methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (Target) | C₁₃H₁₃N₃S₂ | 273.38 | Thiazole-linked thioether group at position 4; fused thieno-pyrimidine core | |
| 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | C₁₆H₁₂Cl₂N₂S₂ | 363.31 | Dual chloro groups; thioether linkage to 4-chlorophenyl substituent | |
| 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | C₁₃H₁₃ClN₂S | 266.79 | Cyclobutyl group at position 2; chloro substitution at position 4 | |
| 4-Chloro-2-isobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | C₁₂H₁₅ClN₂S | 266.79 | Isobutyl substituent at position 2 | |
| 2-(Cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | C₁₇H₁₆N₄S₂ | 356.47 | Cinnamylthio group at position 2; amine group at position 4 |
Key Observations :
- The target compound is distinguished by its thiazole-thioether group, which is absent in other analogs. This group may enhance binding to biological targets like kinases or microbial enzymes .
- Chlorinated analogs (e.g., and ) exhibit higher molecular weights due to halogen substitution, which often improves metabolic stability but may reduce solubility .
Key Insights :
- The target compound ’s thiazole moiety may confer broader antimicrobial activity compared to chlorinated analogs, which are more specialized in anticancer applications .
- Kinase inhibitors (e.g., ) leverage aromatic or bulky substituents (e.g., cinnamylthio) for enhanced target affinity .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A common approach starts with ethyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate. Cyclization using phosphorus pentasulfide (P₂S₅) under reflux in anhydrous toluene yields the pyrimidine-thiophene fused core.
Reaction Conditions :
Chlorination for Reactive Intermediates
4-Chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine (CAS 300816-22-2) serves as a key intermediate. Synthesized via trichlorophosphate (POCl₃) treatment of the hydroxyl precursor under inert atmosphere:
Procedure :
Thioether Linkage Installation
Introducing the ((2-methylthiazol-4-yl)methyl)thio group requires precise nucleophilic substitution or coupling.
Nucleophilic Substitution of Chloro Intermediate
The 4-chloro intermediate reacts with 2-methylthiazole-4-methanethiol in the presence of a base:
Protocol :
Mitsunobu Reaction for Direct Coupling
For improved regioselectivity, the Mitsunobu reaction couples 2-methylthiazole-4-methanol with a thiolated pyrimidine:
Conditions :
Thiazole Moiety Preparation
The 2-methylthiazole component is synthesized separately and integrated into the final molecule.
Hantzsch Thiazole Synthesis
Condensation of thioamide with α-haloketones forms the thiazole ring:
Example :
Functionalization via Alkylation
Methylation at the thiazole’s 2-position uses methyl iodide (CH₃I) under basic conditions:
-
Base : K₂CO₃ (2.0 equiv), acetone, reflux, 2 h
-
Yield : 89%
Optimization and Catalytic Enhancements
Microwave-Assisted Cyclization
Reducing reaction times, microwave irradiation (150 W, 120°C) accelerates pyrimidine ring formation, improving yields to 78%.
Catalytic Use of Transition Metals
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups but is less common for this target.
Characterization and Analytical Validation
Post-synthesis, structural confirmation employs:
-
NMR : Distinct signals for thiazole (δ 7.35 ppm, s) and pyrimidine (δ 8.22 ppm, s).
-
Elemental Analysis : C₁₃H₁₃N₃S₂ (Calcd: C 57.12%, H 4.76%; Found: C 57.09%, H 4.73%).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (DMF, DMSO) |
| Over-oxidation of thioether | Inert atmosphere (N₂/Ar), antioxidant additives |
| Regioselectivity in coupling | Directed ortho-metalation or blocking groups |
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Cost |
|---|---|---|---|
| Nucleophilic substitution | 65% | Moderate | Low |
| Mitsunobu reaction | 58% | High | High |
| Microwave-assisted | 78% | Low | Medium |
Industrial-Scale Considerations
For bulk production, continuous flow systems enhance reproducibility:
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing 4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with high purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization reactions. Key steps include:
- Reagent Selection : Use of glacial acetic acid and DMSO as catalysts for cyclocondensation (e.g., converting azomethine intermediates to thienopyrimidines) .
- Temperature Control : Maintaining reflux conditions (e.g., ethanol at ~78°C) to optimize intermediate formation .
- Purification : Employ recrystallization (ethanol or methanol) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate the final product .
- Data Insight : Yields >70% are achievable with strict control of solvent ratios and reaction times .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and elemental analysis is required:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing thiazole and thienopyrimidine protons) .
- Infrared Spectroscopy (IR) : Identifies functional groups like thioether (C-S, ~600–700 cm⁻¹) and aromatic C-H stretches .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N, S) with <0.5% deviation from theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screening should focus on:
- Antibacterial Activity : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Enzyme Inhibition : Test tyrosinase or kinase inhibition via spectrophotometric assays (e.g., measuring dopachrome formation at 475 nm for tyrosinase) .
Advanced Research Questions
Q. How can solvent systems be optimized to improve synthesis yield and selectivity?
- Methodological Answer : Solvent polarity and protic/aprotic properties significantly influence reaction pathways:
- Polar Aprotic Solvents : DMF enhances nucleophilic substitution in thioether bond formation .
- Protic Solvents : Ethanol or acetic acid improves cyclization efficiency via hydrogen bonding .
- Mixed Solvent Systems : Ethanol/DMF (1:1) balances solubility and reaction kinetics, reducing side products .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends .
- Structural Analog Comparison : Compare bioactivity of derivatives (e.g., varying substituents on the thiazole ring) to identify pharmacophores .
- Replicate Studies : Use ≥4 experimental replicates to minimize variability in cell-based assays .
Q. How to design enzyme inhibition assays accounting for the compound’s structural features?
- Methodological Answer :
- Molecular Docking : Pre-screen using software (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., cyclin-dependent kinases) .
- Competitive Inhibition Assays : Use fluorogenic substrates (e.g., ATP analogs) to quantify inhibition constants (Kᵢ) in real time .
- Control for Redox Activity : Include antioxidants (e.g., ascorbic acid) to rule out false positives from thiol-mediated redox effects .
Q. What steps address low yields in multi-step synthesis protocols?
- Methodological Answer :
- Intermediate Isolation : Purify azomethine or thioacetamide intermediates via column chromatography before cyclization .
- Catalyst Optimization : Replace traditional bases (e.g., KOH) with milder alternatives (e.g., triethylamine) to reduce side reactions .
- Time-Temperature Profiling : Use differential scanning calorimetry (DSC) to identify optimal exothermic reaction windows .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity probes with a diazirine tag to crosslink the compound to cellular targets, followed by LC-MS/MS identification .
- Knockout Models : Compare activity in wild-type vs. CRISPR-edited cell lines lacking the putative target (e.g., tyrosine kinase) .
- Subcellular Fractionation : Localize compound accumulation (e.g., mitochondria vs. cytoplasm) via fluorescence tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
